molecular formula C24H28N4O3 B14982102 ethyl 4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate

ethyl 4-{4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}piperazine-1-carboxylate

Cat. No.: B14982102
M. Wt: 420.5 g/mol
InChI Key: CJHPCDYAVQKXAS-MDZDMXLPSA-N
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Description

ETHYL 4-{4-METHYL-5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinazoline core, a piperazine ring, and an ethyl ester group, contributes to its distinct chemical and biological properties.

Preparation Methods

The synthesis of ETHYL 4-{4-METHYL-5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials One common synthetic route includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline coreThe final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

ETHYL 4-{4-METHYL-5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of ETHYL 4-{4-METHYL-5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core is known to bind to the active sites of certain enzymes, inhibiting their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects . The piperazine ring may also contribute to the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar compounds to ETHYL 4-{4-METHYL-5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBOXYLATE include other quinazoline derivatives, such as:

The uniqueness of ETHYL 4-{4-METHYL-5-OXO-7-[(1E)-2-PHENYLETHENYL]-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL}PIPERAZINE-1-CARBOXYLATE lies in its specific structural features, such as the combination of the quinazoline core with the piperazine ring and the ethyl ester group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 4-[4-methyl-5-oxo-7-[(E)-2-phenylethenyl]-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C24H28N4O3/c1-3-31-24(30)28-13-11-27(12-14-28)23-25-17(2)22-20(26-23)15-19(16-21(22)29)10-9-18-7-5-4-6-8-18/h4-10,19H,3,11-16H2,1-2H3/b10-9+

InChI Key

CJHPCDYAVQKXAS-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)/C=C/C4=CC=CC=C4)C

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C=CC4=CC=CC=C4)C

Origin of Product

United States

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